An In-depth Technical Guide to the Chemical Structure of N-Acetylgalactosaminitol
An In-depth Technical Guide to the Chemical Structure of N-Acetylgalactosaminitol
This guide provides a comprehensive overview of the chemical structure, properties, and significance of N-Acetylgalactosaminitol, tailored for researchers, scientists, and professionals in drug development.
Introduction: Defining N-Acetylgalactosaminitol in Glycoscience
N-Acetylgalactosaminitol is a reduced form of the amino sugar N-acetyl-D-galactosamine (GalNAc). It belongs to the class of alditols, or sugar alcohols, characterized by the reduction of the aldehyde or ketone group of a parent sugar to a hydroxyl group. Specifically, N-Acetylgalactosaminitol is derived from galactitol, where the hydroxyl group at the C-2 position is substituted by an acetamido group[1]. This structural modification has significant implications for its chemical properties and biological relevance, distinguishing it from its parent sugar, GalNAc, which is a cornerstone of many biological processes, including protein glycosylation and cell signaling[2][3][4]. Understanding the precise chemical structure of N-Acetylgalactosaminitol is crucial for its application in glycobiology research and as a reference standard in analytical methodologies.
Elucidation of the Chemical Structure
The definitive structure of N-Acetylgalactosaminitol is defined by its specific arrangement of atoms and their stereochemical configuration.
Molecular Formula and IUPAC Nomenclature
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Molecular Formula: C₈H₁₇NO₆[1]
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Molecular Weight: 223.22 g/mol [1]
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IUPAC Name: N-[(2S,3R,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-yl]acetamide[1]
The IUPAC name precisely describes the stereochemistry at the chiral centers, which dictates the molecule's three-dimensional shape and its interactions in biological systems.
Two-Dimensional Chemical Structure
The 2D structure of N-Acetylgalactosaminitol illustrates the connectivity of its atoms and functional groups.
Caption: 2D Chemical Structure of N-Acetylgalactosaminitol.
Key Functional Groups and Stereochemistry
N-Acetylgalactosaminitol's structure is characterized by the following key features:
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Hexitol Backbone: A six-carbon chain with hydroxyl groups, forming the galactitol core[1]. The open-chain structure results from the reduction of the cyclic pyranose form of N-acetylgalactosamine.
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Acetamido Group: An N-acetyl group (–NHCOCH₃) at the C-2 position. This group is crucial for the molecule's identity and its interactions in biological contexts. The presence of the 2-acetamido group makes the synthesis of related GalNAc glycosides challenging[5].
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Hydroxyl Groups: Multiple hydroxyl (–OH) groups at positions C-1, C-3, C-4, C-5, and C-6, which make the molecule highly soluble in polar solvents like water.
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Stereochemistry: The specific spatial arrangement of the substituents around the chiral carbons is defined as (2S,3R,4R,5R), which is derived from the parent D-galactose configuration.
Physicochemical Properties
A summary of the key physicochemical properties of N-Acetylgalactosaminitol is presented below.
| Property | Value | Source |
| CAS Number | 10486-91-6 | [1] |
| Molecular Formula | C₈H₁₇NO₆ | [1] |
| Molecular Weight | 223.22 g/mol | [1] |
| IUPAC Name | N-[(2S,3R,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-yl]acetamide | [1] |
| Synonyms | N-acetyl-D-galactosaminitol | [1] |
Synthesis and Biological Significance
Synthetic Approach: Reduction of N-Acetylgalactosamine
N-Acetylgalactosaminitol is typically synthesized by the chemical reduction of N-acetyl-D-galactosamine. This process converts the aldehyde group at the C-1 position of the open-chain form of GalNAc into a primary alcohol. Common reducing agents for this transformation include sodium borohydride (NaBH₄). The reaction is generally straightforward and provides a high yield of the desired alditol. This synthesis is a fundamental procedure in carbohydrate chemistry for preparing standards for chromatographic analysis of glycoproteins.
Biological and Research Significance
While N-acetyl-D-galactosamine (GalNAc) plays a direct and pivotal role in numerous biological processes, N-Acetylgalactosaminitol serves a crucial, albeit different, function in research and drug development.
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Glycoprotein Analysis: In the structural analysis of O-linked glycans, which are often attached to serine or threonine residues via a GalNAc molecule, alkaline reductive cleavage (β-elimination) is a common method to release the glycan chains. This process simultaneously reduces the newly formed reducing end of the glycan to its corresponding alditol. Therefore, N-Acetylgalactosaminitol is the resulting linkage monosaccharide and its identification and quantification are key to studying O-glycosylation patterns.
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Drug Development: GalNAc is widely used as a targeting ligand for the liver-specific delivery of therapeutics, such as antisense oligonucleotides and siRNAs, by binding to the asialoglycoprotein receptor on hepatocytes[4][5]. While GalNAc itself is the targeting moiety, N-Acetylgalactosaminitol can be used as a reference compound in metabolic studies or as a non-metabolizable analog to study receptor binding without subsequent intracellular processing.
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Cancer Research: Altered glycosylation, particularly the expression of truncated O-glycans like the Tn antigen (GalNAcα1-Ser/Thr), is a hallmark of many cancers and is associated with metastasis[6]. N-Acetylgalactosaminitol is essential in the analytical workflows used to characterize these aberrant glycosylation patterns on cancer cells.
Experimental Protocol: Reductive Synthesis of N-Acetylgalactosaminitol
The following protocol details a standard laboratory procedure for the synthesis of N-Acetylgalactosaminitol from N-acetyl-D-galactosamine. This protocol is self-validating through the expected product characteristics and analytical confirmation.
Materials and Reagents
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N-acetyl-D-galactosamine (GalNAc)
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Sodium borohydride (NaBH₄)
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Deionized water
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Dowex 50W-X8 resin (H⁺ form)
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Methanol
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Rotary evaporator
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Thin-Layer Chromatography (TLC) system
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Mass Spectrometer for verification
Step-by-Step Methodology
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Dissolution: Dissolve 100 mg of N-acetyl-D-galactosamine in 10 mL of deionized water in a round-bottom flask.
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Reduction: Cool the solution in an ice bath. Slowly add 50 mg of sodium borohydride in small portions while stirring.
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Reaction: Allow the reaction to proceed for 2 hours at room temperature after the addition is complete. Monitor the reaction progress by TLC.
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Quenching: Carefully add Dowex 50W-X8 resin to the reaction mixture until the effervescence ceases. This step neutralizes the excess borohydride and adjusts the pH.
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Filtration: Filter the solution to remove the resin.
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Borate Removal: Evaporate the filtrate to dryness using a rotary evaporator. Add 20 mL of methanol and re-evaporate. Repeat this step three times to remove borate ions as volatile methyl borate.
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Product Isolation: The resulting white solid is N-Acetylgalactosaminitol.
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Verification: Confirm the identity and purity of the product by mass spectrometry, comparing the obtained mass with the theoretical molecular weight (223.22 g/mol ).
Workflow Diagram
Caption: Workflow for the synthesis of N-Acetylgalactosaminitol.
Conclusion
N-Acetylgalactosaminitol is a structurally distinct alditol derived from the biologically crucial amino sugar, N-acetyl-D-galactosamine. Its linear, polyhydroxylated structure with a key acetamido group at the C-2 position defines its chemical properties and its utility in the field of glycoscience. While not a direct participant in glycosylation pathways itself, its role as a product of glycan release methodologies makes it an indispensable tool for the structural analysis of glycoproteins, particularly in cancer research. Furthermore, its structural relationship to GalNAc provides a basis for its use in studies related to drug delivery and receptor interaction. This guide has provided a detailed examination of its chemical structure, synthesis, and applications, offering a foundational resource for researchers and developers in the life sciences.
References
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PubChem. (n.d.). N-Acetylgalactosaminitol. National Center for Biotechnology Information. Retrieved from [Link]
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Zhang, L., et al. (2022). Selective synthesis of α- and β-glycosides of N-acetyl galactosamine using rare earth metal triflates. Frontiers in Chemistry. Retrieved from [Link]
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Grokipedia. (n.d.). N-Acetylgalactosamine. Retrieved from [Link]
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Pérez, C., et al. (2022). Unveiling the Shape of N-Acetylgalactosamine: A Cancer-Associated Sugar Derivative. The Journal of Physical Chemistry A. Retrieved from [Link]
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Bio-Synthesis Inc. (2015). N-acetylgalactosamine or GalNAc. Retrieved from [Link]
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Wikipedia. (n.d.). N-Acetylgalactosamine. Retrieved from [Link]
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PubChem. (n.d.). N-Acetyl-D-Galactosamine. National Center for Biotechnology Information. Retrieved from [Link]
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Riedl, B., & Schmid, W. (2018). A stereoselective and flexible synthesis to access both enantiomers of N-acetylgalactosamine and peracetylated N-acetylidosamine. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
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Pérez, C., et al. (2022). Unveiling the Shape of N-Acetylgalactosamine: A Cancer-Associated Sugar Derivative. National Center for Biotechnology Information. Retrieved from [Link]
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